

analytical methods for quantification of 4-methoxy-N-methylcyclohexan-1-amine

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Compound of Interest

Compound Name: 4-methoxy-N-methylcyclohexan-1-amine hydrochloride

CAS No.: 1311315-59-9

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An Application Note and Protocol for the Quantitative Analysis of 4-methoxy-N-methylcyclohexan-1-amine

Abstract

This application note presents a detailed, validated analytical methodology for the sensitive and selective quantification of 4-methoxy-N-methylcyclohexan-1-amine, a cyclic secondary amine of interest in pharmaceutical research, drug development, and forensic toxicology. Recognizing the analytical challenges posed by such compounds, which often appear as novel psychoactive substances (NPS), we provide two robust protocols. The primary method is a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, offering direct analysis with minimal sample preparation. An alternative gas chromatography-mass spectrometry (GC-MS) method requiring derivatization is also detailed, providing a reliable option for laboratories with established GC-MS workflows. Both methods are designed to meet the rigorous standards for bioanalytical method validation, ensuring accuracy, precision, and trustworthiness for researchers and drug development professionals.

Introduction and Scientific Rationale

4-methoxy-N-methylcyclohexan-1-amine is a synthetic organic compound whose accurate quantification is critical for pharmacokinetic studies, metabolism research, and forensic identification. As with many novel psychoactive substances (NPS), the rapid emergence and

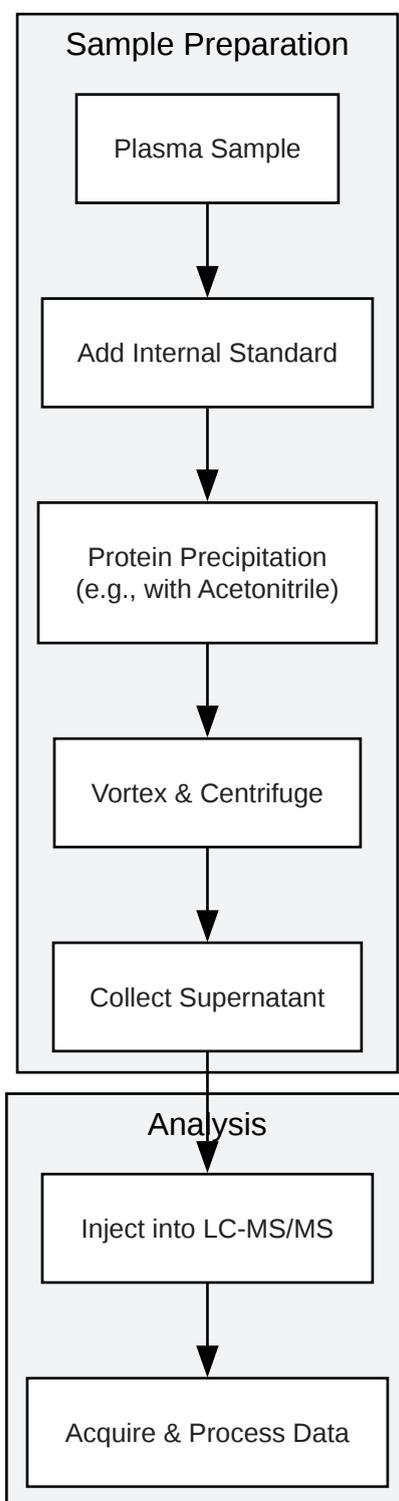
structural diversity of such molecules present significant analytical challenges, requiring the development of reliable and validated methods for their detection.[1][2][3] Traditional analytical tools often require pre-established libraries, making the identification of new compounds difficult.[4]

The chemical structure of 4-methoxy-N-methylcyclohexan-1-amine, featuring a secondary amine and a methoxy group, dictates the analytical strategy. The basic amine group is readily protonated, making it an ideal candidate for positive-mode electrospray ionization in LC-MS/MS. This technique is a cornerstone of modern bioanalysis due to its high selectivity and sensitivity, often allowing for direct injection after a simple sample cleanup.[5][6]

Alternatively, Gas Chromatography (GC) is a powerful separation technique, but the inherent polarity and potential for hydrogen bonding of the amine group can lead to poor peak shape and adsorption on the analytical column.[7] To overcome these limitations, derivatization is employed to convert the polar amine into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic properties.[8][9][10] This application note provides comprehensive protocols for both LC-MS/MS and GC-MS, explaining the causality behind the chosen parameters and validation procedures.

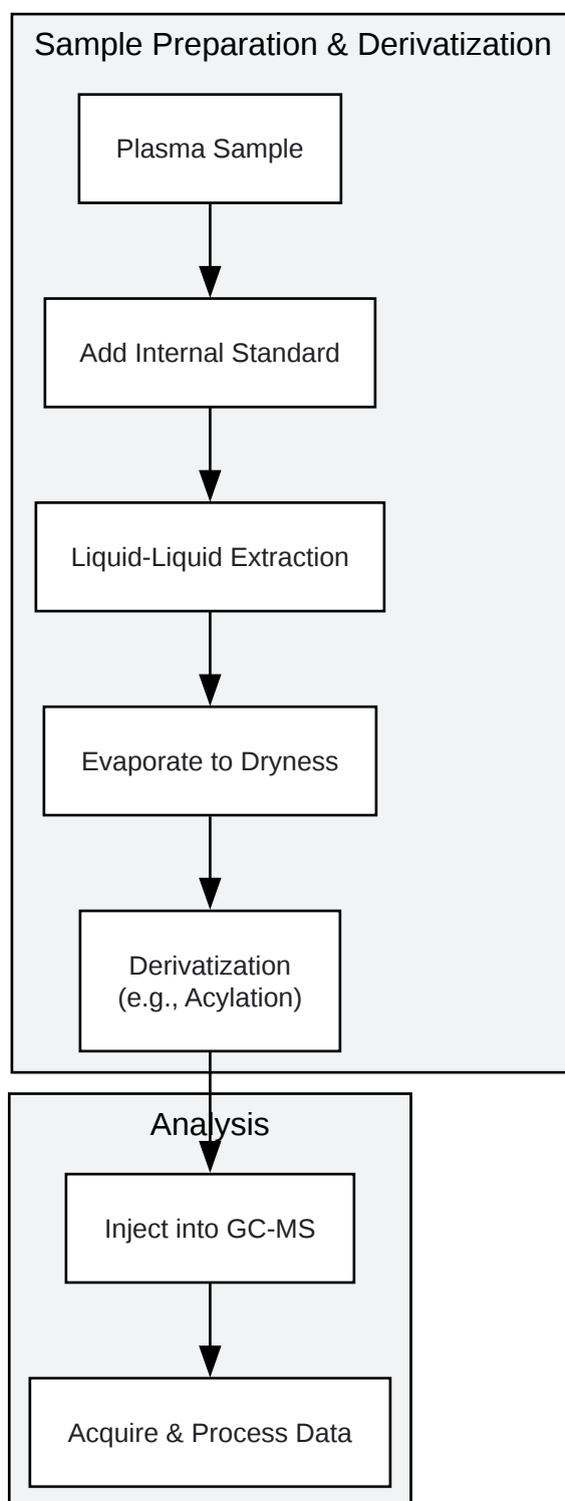
Overview of Analytical Workflows

The choice between LC-MS/MS and GC-MS depends on laboratory instrumentation, sample matrix, and desired throughput. The LC-MS/MS method is generally faster due to the simpler sample preparation, while the GC-MS method is a robust alternative. The overall workflows are depicted below.



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Caption: High-level workflow for LC-MS/MS analysis.



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Caption: High-level workflow for GC-MS analysis.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is recommended for its high sensitivity, specificity, and throughput, requiring no derivatization.

Principle

The method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) for rapid and efficient separation of the target analyte from matrix components.^[4] Detection is achieved with a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The analyte is ionized using positive-mode Electrospray Ionization (ESI+), which generates the protonated molecular ion $[M+H]^+$. In the first quadrupole, this specific ion is selected (precursor ion). It then passes into the collision cell, where it is fragmented. The second analyzing quadrupole selects for specific, stable fragment ions (product ions). This dual-mass filtering provides exceptional selectivity and minimizes background noise.^[11]

Materials and Reagents

- Analyte: 4-methoxy-N-methylcyclohexan-1-amine reference standard
- Internal Standard (IS): 4-methoxy-N-methylcyclohexan-1-amine-d3 (or a structurally similar compound if unavailable)
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm)
- Equipment: UHPLC system, Tandem Quadrupole Mass Spectrometer with ESI source, Analytical Balance, Centrifuge, Vortex Mixer, Calibrated Pipettes.

Detailed Protocol: Sample Preparation (Protein Precipitation)

- Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
- Pipette 50 µL of plasma (or other biological matrix) into the appropriately labeled tubes.

- Add 10 μL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each tube except for the blank matrix.
- To precipitate proteins, add 200 μL of ice-cold acetonitrile to each tube.[\[12\]](#)
- Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial for analysis.
- Inject 5 μL of the supernatant into the LC-MS/MS system.

Detailed Protocol: LC-MS/MS Instrumentation and Conditions

The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.

Parameter Category	Parameter	Recommended Value
UHPLC System	Column	C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water[13]	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.4 mL/min	
Column Temperature	40 °C	
Injection Volume	5 μ L	
Gradient Program	0.0 min: 5% B; 0.5 min: 5% B; 4.0 min: 95% B; 5.0 min: 95% B; 5.1 min: 5% B; 7.0 min: 5% B	
Mass Spectrometer	Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV	
Source Temperature	150 °C	
Desolvation Gas Temp	350 °C	
Desolvation Gas Flow	800 L/hr	
Nebulizer Gas Pressure	35 psi	
MRM Transitions	Analyte (m/z 144.14 \rightarrow): Quantifier & Qualifier ions to be determined empirically	
	IS (m/z 147.16 \rightarrow): Quantifier & Qualifier ions to be determined empirically	

Note: The precursor ion mass-to-charge ratio (m/z) for the analyte is based on its predicted $[M+H]^+$ value of 144.13829.[14] Product ions for MRM transitions must be optimized by infusing

a standard solution of the analyte and performing a product ion scan.

Method Validation Summary

The method must be validated according to regulatory guidelines (e.g., US FDA) to ensure its reliability.^[2] Key validation parameters are summarized below.

Validation Parameter	Purpose	Acceptance Criteria
Linearity & Range	Establish the relationship between concentration and response.	Correlation coefficient (r^2) \geq 0.99. Calibrators within $\pm 15\%$ of nominal value ($\pm 20\%$ at LLOQ).
Accuracy & Precision	Determine the closeness of measured values to the true value and their reproducibility.	Intra- and inter-day precision (%CV) $\leq 15\%$ ($\leq 20\%$ at LLOQ). Accuracy (%RE) within $\pm 15\%$ ($\pm 20\%$ at LLOQ).
Limit of Quantification (LOQ)	The lowest concentration that can be quantified with acceptable accuracy and precision.	Signal-to-noise ratio > 10 ; must meet accuracy and precision criteria. ^[12]
Selectivity	Ensure no interference from endogenous matrix components.	No significant peaks ($> 20\%$ of LLOQ) at the retention time of the analyte in blank samples.
Matrix Effect	Assess the suppression or enhancement of ionization by matrix components.	The coefficient of variation of the IS-normalized matrix factor should be $\leq 15\%$.
Stability	Evaluate analyte stability under various storage and handling conditions.	Mean concentration within $\pm 15\%$ of the nominal concentration.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for laboratories where GC-MS is the primary analytical platform. It requires a derivatization step to enhance the analyte's volatility and chromatographic performance.

Principle

GC separates compounds in the gas phase. For polar compounds like amines, derivatization is crucial.^[7] Acylation, using a reagent like trifluoroacetic anhydride (TFAA), replaces the active hydrogen on the secondary amine with a trifluoroacetyl group. This transformation increases volatility, reduces polarity, and improves thermal stability, resulting in better peak shape and sensitivity.^[15] Detection is performed by a mass spectrometer, typically in full scan mode for identification or selected ion monitoring (SIM) for quantification.

Materials and Reagents

- Additional Reagents: Trifluoroacetic anhydride (TFAA), Ethyl Acetate (GC grade), Pyridine (optional, as catalyst)
- Equipment: GC-MS system with an inert flow path^[16], heating block or oven, nitrogen evaporator.

Detailed Protocol: Sample Preparation and Derivatization

- Perform an initial liquid-liquid extraction on 100 μL of plasma sample (with internal standard) using a suitable organic solvent (e.g., ethyl acetate) under basic conditions.
- Evaporate the organic extract to dryness under a gentle stream of nitrogen.
- Reconstitute the dry residue in 50 μL of ethyl acetate.
- Add 25 μL of trifluoroacetic anhydride (TFAA) to the reconstituted extract.
- Cap the vial tightly and heat at 70°C for 20 minutes to complete the derivatization reaction.
- Cool the sample to room temperature.
- Evaporate the excess reagent and solvent under nitrogen.

- Reconstitute the final derivatized residue in 100 μ L of ethyl acetate for injection.

Detailed Protocol: GC-MS Instrumentation and Conditions

Parameter Category	Parameter	Recommended Value
GC System	Column	DB-1ms or HP-5ms (30 m x 0.25 mm, 0.25 μ m)[17]
Inlet Temperature	250 °C	
Carrier Gas	Helium, constant flow at 1.2 mL/min	
Injection Mode	Splitless, 1 μ L	
Oven Program	Initial 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.	
Mass Spectrometer	Ionization Mode	Electron Ionization (EI), 70 eV
MS Source Temperature	230 °C	
MS Quad Temperature	150 °C	
Acquisition Mode	Scan (m/z 40-550) for identification; SIM for quantification.	

Conclusion

This document provides two robust and scientifically grounded methods for the quantification of 4-methoxy-N-methylcyclohexan-1-amine. The primary LC-MS/MS method offers superior sensitivity and throughput with minimal sample preparation. The alternative GC-MS method, while requiring derivatization, is a highly reliable and validated approach suitable for many analytical laboratories. The detailed protocols and validation guidelines herein provide researchers, scientists, and drug development professionals with the necessary tools to achieve accurate and reproducible quantification of this compound in complex matrices.

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